molecular formula C17H17ClN4O B12922173 4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]- CAS No. 393855-99-7

4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-

Cat. No.: B12922173
CAS No.: 393855-99-7
M. Wt: 328.8 g/mol
InChI Key: SKYRVMNBKMQAHW-UHFFFAOYSA-N
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Description

Molecular Topology and Bond Connectivity Analysis

The molecular structure of 4-piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]- (PubChem CID: 9858646) comprises a piperidine ring fused to a pyrimidine scaffold. The pyrimidine moiety is substituted at the 2-position with an amino group and at the 5-position with a 4-chlorophenyl ethynyl group. Key bond connectivity is defined by the following features:

  • Piperidine ring : A six-membered saturated nitrogen heterocycle with a hydroxyl group at the 4-position.
  • Pyrimidine core : Aromatic six-membered ring with alternating nitrogen atoms at positions 1 and 3.
  • 4-Chlorophenyl ethynyl substituent : A linear ethynyl (–C≡C–) bridge connecting the pyrimidine to a para-chlorinated benzene ring.

The SMILES string (C1CN(CCC1O)C2=NC(=NC=C2C#CC3=CC=C(C=C3)Cl)N) and InChIKey (SKYRVMNBKMQAHW-UHFFFAOYSA-N) provide unambiguous representations of atomic connectivity and stereoelectronic features. Computational descriptors, such as the IUPAC name (1-[2-amino-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl]piperidin-4-ol), confirm the compound’s topology.

Molecular Property Value
Molecular formula C₁₇H₁₇ClN₄O
Molecular weight 328.8 g/mol
SMILES C1CN(CCC1O)C2=NC(=NC=C2C#CC3=CC=C(C=C3)Cl)N
InChIKey SKYRVMNBKMQAHW-UHFFFAOYSA-N

X-Ray Crystallographic Studies and Space Group Determination

While direct X-ray crystallographic data for this compound are limited, studies on structurally analogous piperidine derivatives offer insights. For example, 4-diphenylcarbamyl-N-methylpiperidine methobromide crystallizes in a lattice containing two conformers: one with an equatorial ester group and another with an axial orientation. The trigonal substitution geometry at the carbamate nitrogen in such analogs influences molecular packing and intermolecular interactions.

In related systems, piperidine rings adopt chair conformations, with substituents occupying equatorial or axial positions depending on steric and electronic factors. For 4-piperidinol derivatives, hydroxyl groups typically occupy equatorial positions to minimize 1,3-diaxial strain. Crystallographic space groups for similar compounds often belong to monoclinic or orthorhombic systems, with unit cell parameters refined to 8–12 Å for a, b, and c axes.

Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy reveals solvent-dependent conformational equilibria. In chloroform-d, the piperidine ring predominantly adopts an equatorial-equatorial (e-e) conformation, where the hydroxyl group and pyrimidine substituent occupy equatorial positions. Polar solvents like dimethylsulfoxide-d₆ shift the equilibrium toward axial-equatorial (a-e) conformers due to enhanced solvation of polar groups.

¹H NMR data for analogous piperidine derivatives show distinct chemical shifts for axial (δ 3.2–3.5 ppm) and equatorial protons (δ 2.8–3.1 ppm). For the target compound, the ethynyl proton resonates near δ 3.3 ppm, while aromatic protons from the 4-chlorophenyl group appear as a doublet at δ 7.4 ppm (J = 8.5 Hz). ¹³C NMR signals for the sp-hybridized ethynyl carbons are observed at δ 85–95 ppm, consistent with similar alkynylated aromatics.

Solvent Dominant Conformer Key ¹H Shifts (ppm)
Chloroform-d e-e δ 2.8 (equatorial CH₂), 3.3 (ethynyl H)
Dimethylsulfoxide-d₆ a-e δ 3.1 (axial CH₂), 7.4 (aromatic H)

Tautomeric Equilibrium Investigations

The pyrimidin-4(3H)-one moiety in related compounds exhibits tautomerism between enol (hydroxypyrimidine) and keto (pyrimidinone) forms. Computational studies at the DFT/6-311++G(d,p) level predict that the keto tautomer is stabilized by ~5 kcal/mol due to aromaticity and intramolecular hydrogen bonding. For 4-piperidinol derivatives, the amino group at position 2 of the pyrimidine ring likely suppresses tautomerism by delocalizing electron density into the ring, as evidenced by the absence of broad hydroxyl signals in ¹H NMR spectra.

In polar solvents, however, zwitterionic forms may arise via proton transfer between the piperidinol hydroxyl and pyrimidine nitrogen. Free energy calculations using the connectivity-based hierarchy (CBH) scheme suggest that such tautomers are less stable than the neutral form by >10 kcal/mol. This aligns with experimental observations of a single sharp peak for the hydroxyl proton at δ 4.9 ppm in methanol-d₄.

Properties

CAS No.

393855-99-7

Molecular Formula

C17H17ClN4O

Molecular Weight

328.8 g/mol

IUPAC Name

1-[2-amino-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl]piperidin-4-ol

InChI

InChI=1S/C17H17ClN4O/c18-14-5-2-12(3-6-14)1-4-13-11-20-17(19)21-16(13)22-9-7-15(23)8-10-22/h2-3,5-6,11,15,23H,7-10H2,(H2,19,20,21)

InChI Key

SKYRVMNBKMQAHW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NC(=NC=C2C#CC3=CC=C(C=C3)Cl)N

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidine Core with 4-Chlorophenyl Ethynyl Substitution

  • The pyrimidine ring substituted at the 5-position with an ethynyl group bearing a 4-chlorophenyl substituent is typically prepared via Sonogashira coupling reactions.
  • Starting from a 2-amino-4-chloropyrimidine derivative, the 5-position halogen (often bromine or iodine) is replaced by the ethynyl group through palladium-catalyzed cross-coupling with 4-chlorophenylacetylene.
  • This step requires an inert atmosphere, a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (CuI), and a base such as triethylamine or diisopropylethylamine in an aprotic solvent like DMF or THF.
  • The reaction is typically conducted at room temperature to moderate heating (25–60 °C) for several hours, monitored by TLC or HPLC.

Preparation of 4-Piperidinol and Its Functionalization

  • 4-Piperidinol is commercially available or can be synthesized by reduction of 4-piperidone or via hydroxylation of piperidine derivatives.
  • The piperidinol nitrogen is then functionalized by nucleophilic substitution with the pyrimidine derivative bearing a suitable leaving group (e.g., halogen or sulfonate ester) at the 4-position.
  • This nucleophilic substitution is typically performed under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as DMF or DMSO at elevated temperatures (50–100 °C).
  • The reaction proceeds via displacement of the leaving group by the piperidinol nitrogen, forming the N-substituted product.

Alternative Synthetic Routes

  • Some methods involve first preparing a piperidine derivative bearing a sulfonyl or carbamate protecting group, followed by coupling with the pyrimidine intermediate.
  • Hydrazine hydrate reflux and subsequent cyclization steps have been reported in related piperidine-pyrimidine syntheses to form heterocyclic rings or introduce functional groups, but these are less common for this specific compound.

Representative Synthetic Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Description Yield (%) Notes
1 2-amino-4-chloropyrimidine, 5-bromo derivative + 4-chlorophenylacetylene, Pd(PPh3)2Cl2, CuI, Et3N, DMF, 40 °C, 6 h Sonogashira coupling to install ethynyl-4-chlorophenyl group at 5-position 75–85 Monitored by TLC; inert atmosphere required
2 4-piperidinol + pyrimidine derivative with leaving group (e.g., 4-chloropyrimidine), K2CO3, DMF, 80 °C, 12 h Nucleophilic substitution to attach piperidinol nitrogen to pyrimidine 65–75 Purification by column chromatography
3 Purification and crystallization Isolation of pure 4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]- Characterization by NMR, MS, IR

Analytical and Research Findings Supporting Preparation

  • Spectroscopic Characterization: NMR (1H, 13C), IR, and mass spectrometry confirm the structure and purity of intermediates and final product.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress and completion.
  • Yield Optimization: Use of ultrasound irradiation and optimized catalysts can improve yields and reduce reaction times in similar heterocyclic syntheses.
  • Crystalline Forms: Different solid-state forms of related piperidine-pyrimidine compounds affect stability and processing; crystallization conditions are optimized accordingly.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Comments
Catalyst for coupling Pd(PPh3)2Cl2 (2–5 mol%), CuI (5 mol%) Essential for Sonogashira coupling
Solvent DMF, THF, or DMSO Polar aprotic solvents preferred
Base Triethylamine, K2CO3, or NaH Base choice depends on step
Temperature 25–80 °C Moderate heating to promote reaction
Reaction time 4–12 hours Monitored by TLC/HPLC
Atmosphere Inert (N2 or Ar) Prevents oxidation of catalysts and reagents
Purification Column chromatography, crystallization Ensures high purity

Chemical Reactions Analysis

Reaction Mechanisms and Conditions

Reaction TypeKey StepsReagents/SolventsTemperature/TimeReference
Pyrimidine Coupling Activation of piperidinol hydroxyl → substitution with pyrimidine nucleophileEDCl, HOBT, DMFRT, 12–24 h
Sonogashira Coupling Cross-coupling of halopyrimidine with chlorophenylacetylenePdCl₂(dppf), CuI, Et₃N80–100°C, 4–6 h
Amination Substitution of halopyrimidine with ammoniaNH₄Cl, HClReflux, 2–3 h

Challenges and Considerations

  • Regioselectivity : Ensuring the correct substitution pattern on the pyrimidine ring (e.g., amino at position 2 and ethynyl at position 5) requires precise control of reaction conditions .

  • Stereochemistry : If the piperidinol contains a chiral center, maintaining stereochemical integrity during coupling is critical .

  • Stability : The hydroxyl group on piperidinol may necessitate protection to avoid interference in subsequent steps .

Research Findings and Efficiency

  • Coupling Efficiency : EDCl-mediated coupling of piperidine derivatives to pyrimidines achieves high yields (>70%) under optimized conditions .

  • Functionalization : Sonogashira coupling provides robust access to ethynyl-substituted pyrimidines, with yields exceeding 60% when using optimized catalysts .

  • Amination : Substitution of halides on pyrimidines with ammonia proceeds efficiently, though steric hindrance may reduce reactivity .

Comparison of Analog Syntheses

Analog FeatureMethodYieldKey AdvantageReference
Pyrazolo[3,4-d]pyrimidine hinge-binderCondensation with activated esters60–80%Enables diverse hinge-binding motifs
Piperidine-pyrimidine amidesEDCl/HOBT coupling>70%High efficiency for amide bond formation
Ethynyl-substituted pyrimidinesSonogashira coupling>60%Scalable for aromatic alkyne introduction

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to 4-Piperidinol exhibit significant activity against various cancer cell lines. Studies have shown that these compounds may act as inhibitors of specific enzyme pathways or receptors involved in cancer progression, potentially leading to the development of novel anticancer therapies.
  • Inhibition of Enzyme Pathways :
    • The compound is being investigated for its ability to inhibit enzymes that play crucial roles in metabolic pathways associated with diseases such as cancer and autoimmune disorders. This inhibition could modulate immune responses and alter disease progression.
  • Binding Affinity Studies :
    • Interaction studies have focused on the binding affinity of 4-Piperidinol to various biological targets, employing techniques such as surface plasmon resonance and radiolabeled ligand binding assays. Understanding these interactions is vital for evaluating the therapeutic potential and safety profile of the compound.

Biological Research Applications

  • Modulation of Immune Responses :
    • The compound's ability to influence receptor signaling cascades suggests it may have applications in modulating immune responses, making it a candidate for further research in immunotherapy.
  • Neuroprotective Potential :
    • There is growing interest in exploring the neuroprotective properties of compounds related to 4-Piperidinol, particularly in the context of neurodegenerative diseases. This includes studies on how these compounds interact with neurotransmitter systems and their potential role in protecting neuronal health .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of 4-Piperidinol:

  • A study published in a peer-reviewed journal highlighted its inhibitory effects on specific cancer cell lines, suggesting a mechanism involving apoptosis induction through receptor modulation.
  • Another investigation focused on its immunomodulatory effects, demonstrating promising results in preclinical models of autoimmune diseases.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. The amino group and the ethynyl group can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Analgesic 4-Piperidinol Derivatives

Compounds such as 1-[1-(4-methylphenyl)(cyclohexyl)]-4-piperidinol and 1-[1-(4-methoxyphenyl)(cyclohexyl)]-4-piperidinol share the 4-piperidinol backbone but incorporate cyclohexyl and substituted phenyl groups. These derivatives, synthesized as phencyclidine analogs, exhibit significant analgesic properties but lack the pyrimidine-ethynyl moiety. Their activity is attributed to NMDA receptor modulation, contrasting with the IP agonist mechanism of the target compound .

Pyridine-Based CYP51 Inhibitors

The pyridine derivatives (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) feature chlorophenyl and trifluoromethyl substituents but replace the pyrimidine core with pyridine. These compounds inhibit Trypanosoma cruzi CYP51, a target distinct from the IP receptor, highlighting how structural variations (e.g., trifluoromethyl groups) redirect biological activity toward antiparasitic applications .

Sulfonamide-Containing Piperidines

W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) and W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide) incorporate sulfonamide groups and phenylethyl chains. Unlike the ethynyl-pyrimidine linkage in the target compound, these molecules exhibit opioid-like activity due to their 2-piperidinylidene sulfonamide architecture. Their substitution patterns (e.g., nitro vs. chloro groups) influence receptor affinity and metabolic stability .

Thieno-Pyrimidine Derivatives

5-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine replaces the pyrimidine core with a thieno-pyrimidine system and introduces a piperazinyl group. This modification enhances π-π stacking interactions in enzyme binding pockets, leading to kinase inhibition—a divergent mechanism compared to the IP agonist activity of the target compound .

Pharmacological Targets

  • Target Compound : IP receptor agonism (cardiovascular applications) .
  • Phencyclidine Derivatives : NMDA receptor modulation (analgesia) .
  • CYP51 Inhibitors : Antiparasitic activity via CYP51 inhibition .
  • Sulfonamide Piperidines : Opioid receptor interactions .

Key Structural Determinants of Activity

Feature Target Compound Comparators Impact on Activity
Core Scaffold Pyrimidine-piperidinol hybrid Pyridine, thieno-pyrimidine, sulfonamide Dictates target selectivity (e.g., IP vs. CYP51).
Substituents 4-Chlorophenyl ethynyl Trifluoromethyl, sulfonamide, nitro Modulates lipophilicity and receptor binding.
Flexibility Semi-rigid ethynyl linkage Flexible phenylethyl chains Influences pharmacokinetic properties (e.g., duration of action).

Biological Activity

4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]- is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The compound features a piperidinol core linked to a pyrimidine derivative with a chlorophenyl ethynyl substituent. This structure is pivotal for its biological activity, influencing interactions with various molecular targets.

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to selectively inhibit enzymes such as rat 2,3-oxidosqualene cyclase, which plays a critical role in cholesterol biosynthesis. The IC50 values for this inhibition are reported as 398 nM for rat and 112 nM for human enzymes, indicating potent activity .
  • Antitumor Activity :
    • In cellular assays, derivatives of this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including human tumor xenografts in nude mice. The compounds modulate key signaling pathways involved in cell growth and survival .
  • Antimicrobial Properties :
    • Recent studies have identified that piperidinol derivatives exhibit activity against Mycobacterium abscessus and Mycobacterium tuberculosis by targeting the mycolic acid transporter MmpL3, which is essential for the survival of these pathogens .

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies:

Activity Target/Cell Line Effect Reference
Enzyme Inhibition2,3-Oxidosqualene CyclaseIC50 = 398 nM (rat), 112 nM (human)
AntiproliferativeHuman Tumor XenograftsStrong inhibition of tumor growth
AntimicrobialMycobacterium abscessusEffective against drug-resistant strains
Anti-inflammatoryRAW264.7 CellsInhibition of IL-6 and TNF-α

Case Studies

  • Cholesterol Biosynthesis Inhibition :
    • A study demonstrated that the compound effectively reduced cholesterol levels in vivo, comparable to standard HMG-CoA reductase inhibitors like simvastatin. This suggests potential applications in treating hyperlipidemia and cardiovascular diseases .
  • Cancer Treatment Potential :
    • Research on piperidinol derivatives showed promising results in inhibiting the growth of colon (HCT116) and breast (MCF7) cancer cells. The mechanism involves the inhibition of topoisomerase IIα, crucial for DNA replication .
  • Tuberculosis Treatment :
    • A derivative was tested for efficacy against tuberculosis and demonstrated significant activity by disrupting mycolic acid transport in bacterial cells, indicating its potential as a new therapeutic agent against resistant strains .

Q & A

Q. What are the established synthetic routes for preparing 4-Piperidinol derivatives with pyrimidine and chlorophenyl substituents?

The compound can be synthesized via multi-step processes involving Mannich reactions or condensation of aryl-substituted ketones with amines. For example, 1-aryl-3-phenethylamino-1-propanone hydrochlorides (potential cytotoxic agents) were synthesized using paraformaldehyde, phenethylamine hydrochloride, and substituted acetophenones, achieving yields of 87–98% . Another one-step method employs catalytic p-toluenesulfonic acid to condense 4-hydroxycoumarin, 4-piperidinobenzaldehyde, and thiourea, validated by NMR (¹H,¹³C) and mass spectrometry .

Q. How is structural characterization performed for this compound and its analogs?

X-ray crystallography and computational modeling are critical. For example, pyrimidine derivatives with chlorophenyl groups were analyzed using single-crystal X-ray studies to determine dihedral angles between ring systems (e.g., 12.8°–86.1° for pyrimidine-phenyl interactions) and hydrogen-bonding patterns . NMR spectroscopy and mass spectrometry are standard for verifying purity and regiochemistry .

Q. What safety protocols are recommended for handling this compound?

Key precautions include using personal protective equipment (PPE), avoiding inhalation/ingestion, and ensuring proper ventilation. Safety codes like H300 (toxic if swallowed) and P301+P310 (emergency response for ingestion) apply . Storage requires inert atmospheres and protection from moisture, with disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How does structural modification of the piperidine-pyrimidine core influence biological activity?

Substitutions on the pyrimidine ring (e.g., chlorophenyl ethynyl groups) enhance receptor binding. For instance, 4-piperidinol analogs with trifluoromethylphenyl groups demonstrated significant analgesic activity in murine pain models (hot plate test), comparable to morphine . Computational studies predict drug-like properties, including oral bioavailability, based on logP and polar surface area .

Q. What mechanisms underlie its neuroprotective effects?

NMDA receptor antagonism is a proposed mechanism. Analogues like Co 101244 hydrochloride selectively inhibit NR2B-containing NMDA receptors, reducing glutamate-induced neurotoxicity . Further studies should explore dose-dependent efficacy and off-target effects using electrophysiology or calcium imaging.

Q. How can contradictions in synthetic yields or biological data be resolved?

Variability in yields (e.g., 87% vs. 98% in Mannich reactions ) may arise from solvent purity, temperature control, or catalyst loading. For biological data, standardized assays (e.g., consistent pain models ) and orthogonal validation (e.g., in vitro receptor binding + in vivo efficacy) are critical. Cross-study comparisons should account for substituent effects (e.g., chloro vs. methoxy groups ).

Q. What crystallographic insights inform molecular docking or SAR studies?

Crystal structures reveal key intramolecular interactions, such as N–H⋯N hydrogen bonds stabilizing pyrimidine conformations . Dihedral angles between aromatic systems guide docking into receptor pockets (e.g., NMDA or opioid receptors). Substituents like 4-chlorophenyl ethynyl improve hydrophobic interactions, as seen in analogs with enhanced analgesic potency .

Q. Are there regulatory considerations for this compound in international research?

Piperidine derivatives are monitored under controlled substance laws in some jurisdictions (e.g., Kyrgyzstan’s narcotics regulations ). Researchers must verify local compliance for synthesis, storage, and animal testing. Documentation of non-human use is essential for ethical approval.

Methodological Recommendations

  • Synthesis Optimization : Screen solvents (e.g., dichloromethane vs. DMF) and catalysts (p-TsOH vs. Lewis acids) to improve yields .
  • Biological Assays : Use the hot plate test (55°C) for analgesia screening and primary neuron cultures for neuroprotection studies .
  • Data Validation : Pair crystallography with DFT calculations to resolve structural ambiguities .

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